Iodine trichloride

Catalog No.
S1894472
CAS No.
865-44-1
M.F
Cl3I
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodine trichloride

CAS Number

865-44-1

Product Name

Iodine trichloride

IUPAC Name

trichloro-λ3-iodane

Molecular Formula

Cl3I

Molecular Weight

233.26 g/mol

InChI

InChI=1S/Cl3I/c1-4(2)3

InChI Key

PAWIVBWALDNUJP-UHFFFAOYSA-N

SMILES

ClI(Cl)Cl

Canonical SMILES

ClI(Cl)Cl

The exact mass of the compound Iodine trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iodine trichloride (ICl₃) is an interhalogen compound that functions as a strong oxidizing agent and a versatile source for both chlorination and iodination in organic synthesis. In its solid state, it exists as a planar dimer (I₂Cl₆), appearing as a bright yellow, crystalline powder. This solid form offers distinct handling and processability advantages over gaseous or liquid halogenating agents. It is soluble in various organic solvents like ethanol, benzene, and carbon tetrachloride, although it reacts with water and requires storage under dry conditions to prevent decomposition into iodine monochloride (ICl) and chlorine gas (Cl₂).

Substituting Iodine trichloride (ICl₃) with seemingly related compounds like Iodine monochloride (ICl), elemental iodine (I₂), or chlorine gas (Cl₂) is often unviable due to critical differences in reactivity, product outcomes, and process handling. ICl₃ acts as a more potent oxidizing and chlorinating agent than ICl, and its presence as an impurity in ICl can lead to undesirable side reactions, such as chlorination, when only iodination is intended. Unlike the sequential addition of I₂ and Cl₂, ICl₃ provides a single-reagent pathway for stereo- and regio-specific iodo-chlorination of alkenes. Furthermore, as a weighable solid, ICl₃ offers superior handling, safety, and dosing accuracy compared to the corrosive, volatile liquid ICl or hazardous gaseous Cl₂, which require specialized equipment and introduce process complexities.

Process Advantage: Solid Form Factor Simplifies Dosing and Handling Compared to Liquid or Gaseous Alternatives

Iodine trichloride is a yellow crystalline solid, which simplifies weighing and transfer operations under standard laboratory and industrial conditions. This contrasts sharply with its closest analogue, Iodine monochloride (ICl), a volatile, reddish-brown liquid with a melting point near room temperature (27.2 °C), and elemental chlorine (Cl₂), a toxic gas. The solid nature of ICl₃ reduces risks associated with inhalation and corrosive spills inherent to liquid ICl and eliminates the need for the specialized gas handling equipment required for Cl₂.

Evidence DimensionPhysical State at STP
Target Compound DataCrystalline Solid
Comparator Or BaselineIodine Monochloride: Liquid (melts at 27.2 °C) | Chlorine: Gas
Quantified DifferenceN/A (Qualitative difference in physical state)
ConditionsStandard Temperature and Pressure (STP)

The solid form of Iodine trichloride enhances safety, simplifies process workflows, and allows for more accurate dosing without specialized equipment, reducing capital and operational costs.

Precursor Suitability: Enables Direct, One-Step Synthesis of Vicinal Iodo-chlorides with High Stereospecificity

In the functionalization of alkenes, Iodine trichloride provides a direct, single-reagent route to vicinal trans-iodo-chlorides. For example, its reaction with cyclohexene is stereo- and regio-specific, yielding trans-adducts. This one-step process is a significant process advantage over alternatives such as the separate, sequential addition of iodine (I₂) and chlorine (Cl₂), or the use of ICl which can lead to mixtures or require different reaction conditions to achieve the same transformation. The reaction of ICl₃ with alkenes like 5α-androst-2-ene also proceeds with high specificity. While direct quantitative yield comparisons are sparse in head-to-head studies, the procedural simplification and high specificity reported for ICl₃ are key differentiators.

Evidence DimensionSynthetic Route Efficiency & Specificity
Target Compound DataDirect, one-step, stereospecific synthesis of trans-iodo-chlorides
Comparator Or BaselineIodine (I₂) + Chlorine (Cl₂): Requires a two-step or sequential process. | Iodine Monochloride (ICl): Adds across double bonds but ICl₃ provides a different stoichiometry of reactive halogens.
Quantified DifferenceProcedural simplification (1 step vs. 2+ steps)
ConditionsReaction with alkenes (e.g., cyclohexene, 5α-androst-2-ene) in organic solvents.

For synthesizing vicinal iodo-chlorides, ICl₃ is the procurement choice for a more streamlined, specific, and potentially higher-yielding process compared to multi-step or less direct alternatives.

Reactivity Profile: Functions as a Stronger Oxidizing and Chlorinating Agent Than Iodine Monochloride

Iodine trichloride is a more powerful oxidizing agent and acts as a more aggressive chlorinating agent compared to iodine monochloride. This is due to the higher oxidation state of iodine (+3 in ICl₃ vs. +1 in ICl) and its ability to readily release Cl₂ upon decomposition. This difference is critical in process design; for instance, when ICl is the desired reagent for iodination, the presence of ICl₃ as an impurity is highly problematic because it can cause unwanted chlorination side reactions. Conversely, when strong chlorination or oxidation is required, ICl₃ is the more effective choice. For example, it is used for the sidewall chlorination of carbon nanotubes, a reaction where a potent chlorinating agent is necessary.

Evidence DimensionOxidizing and Chlorinating Strength
Target Compound DataStronger; Iodine in +3 oxidation state
Comparator Or BaselineIodine Monochloride (ICl): Weaker; Iodine in +1 oxidation state
Quantified DifferenceHigher oxidation state of central iodine atom dictates reactivity.
ConditionsGeneral organic synthesis

Buyers should select ICl₃ when a stronger oxidizing or chlorinating capability is required, and avoid it as an impurity when milder, selective iodination with ICl is the goal.

One-Step Synthesis of Vicinal trans-Iodo-chlorides

Where a streamlined and stereospecific addition of both iodine and chlorine across an alkene double bond is required, ICl₃ is the reagent of choice. Its ability to deliver both halogens in a single, controlled step avoids the complexities of multi-reagent or multi-step procedures, making it ideal for the synthesis of complex chlorinated and iodinated alkanes.

Aggressive Chlorination and Oxidation Reactions

In processes demanding a potent chlorinating or oxidizing agent, ICl₃ offers higher reactivity than ICl. This is particularly relevant for the functionalization of less reactive substrates or when a high degree of chlorination is the desired outcome, such as in the surface treatment of materials like carbon nanotubes.

Workflows Requiring Solid Reagent Dosing for Safety and Accuracy

For processes where the handling risks and measurement difficulties of corrosive liquids (ICl) or toxic gases (Cl₂) are prohibitive, ICl₃ provides a superior alternative. Its solid form allows for simple, accurate weighing and addition, improving process safety, reproducibility, and reducing the need for specialized capital equipment.

XLogP3

3.3

Exact Mass

231.81103 g/mol

Monoisotopic Mass

231.81103 g/mol

Heavy Atom Count

4

UNII

1E5KQ66TRQ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (92.68%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

865-44-1

Wikipedia

Iodine(III) chloride
Iodine trichloride

General Manufacturing Information

Iodine chloride (ICl3): ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types